molecular formula C16H17N3O5 B8560450 tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate

tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate

Cat. No.: B8560450
M. Wt: 331.32 g/mol
InChI Key: WNOWYOYPGHRGDN-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a phenylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate typically involves the following steps:

    Formation of the nitropyridine intermediate: This can be achieved by nitration of pyridine derivatives under controlled conditions.

    Coupling with phenol derivative: The nitropyridine intermediate is then coupled with a phenol derivative to form the nitropyridin-2-yloxyphenol.

    Carbamate formation: The final step involves the reaction of the nitropyridin-2-yloxyphenol with tert-butyl isocyanate to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a protecting group for amines in peptide synthesis.

Biology:

  • Potential use in the development of bioactive molecules and pharmaceuticals.

Medicine:

  • Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylcarbamate structure may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate
  • tert-Butyl carbamate

Comparison:

  • tert-Butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate: Similar in structure but contains a prop-2-yn-1-yloxy group instead of a nitropyridin-2-yloxy group. This difference can lead to variations in reactivity and applications.
  • tert-Butyl carbamate: A simpler structure lacking the nitropyridine and phenyl groups. It is commonly used as a protecting group in organic synthesis.

The uniqueness of tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate

InChI

InChI=1S/C16H17N3O5/c1-16(2,3)24-15(20)18-11-4-7-13(8-5-11)23-14-9-6-12(10-17-14)19(21)22/h4-10H,1-3H3,(H,18,20)

InChI Key

WNOWYOYPGHRGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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